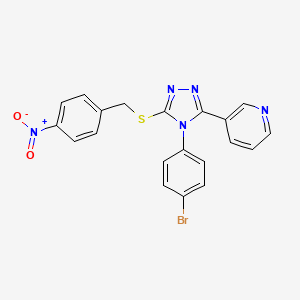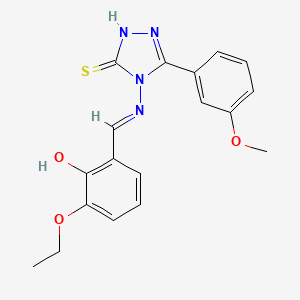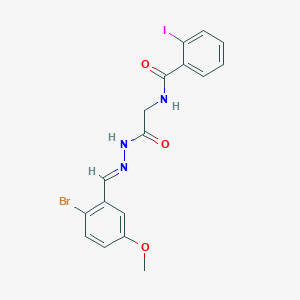
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C30H41BrN2O3 This compound is notable for its unique structure, which combines a palmitoyl group, a carbohydrazonoyl moiety, and a bromobenzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps:
-
Formation of the Carbohydrazonoyl Intermediate: : This step involves the reaction of palmitic acid with hydrazine to form palmitoyl hydrazide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
-
Coupling with 4-Formylphenyl 2-Bromobenzoate: : The palmitoyl hydrazide is then reacted with 4-formylphenyl 2-bromobenzoate in the presence of a catalyst such as acetic acid. This step forms the final product, this compound, through a condensation reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors.
化学反应分析
Types of Reactions
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The carbohydrazonoyl moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Can lead to the formation of carboxylic acids or ketones.
Reduction Products: May result in the formation of alcohols or amines.
科学研究应用
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
-
Medicine: : Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
作用机制
The mechanism by which 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The palmitoyl group may facilitate membrane association, while the carbohydrazonoyl and bromobenzoate groups can participate in various biochemical interactions.
相似化合物的比较
Similar Compounds
4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
2-Methoxy-4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration.
属性
CAS 编号 |
769151-66-8 |
|---|---|
分子式 |
C30H41BrN2O3 |
分子量 |
557.6 g/mol |
IUPAC 名称 |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+ |
InChI 键 |
LLLHEGUGWAJGHP-FEZSWGLMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)


![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039942.png)





![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)


![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
